molecular formula C16H19Cl2N3O2S B12695367 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methoxycarbonylaminomethyl-1H-imidazole CAS No. 178979-82-3

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methoxycarbonylaminomethyl-1H-imidazole

Cat. No.: B12695367
CAS No.: 178979-82-3
M. Wt: 388.3 g/mol
InChI Key: MMBUIJQTOMFUHG-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methoxycarbonylaminomethyl-1H-imidazole is a complex organic compound with a unique structure that includes a dichlorophenylthio group, an isopropyl group, and a methoxycarbonylaminomethyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methoxycarbonylaminomethyl-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring. The process often includes:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.

    Introduction of the Dichlorophenylthio Group: This step involves the nucleophilic substitution reaction where a dichlorophenylthio group is introduced to the imidazole ring.

    Addition of the Isopropyl Group: This can be done through alkylation reactions using isopropyl halides.

    Attachment of the Methoxycarbonylaminomethyl Group: This step involves the reaction of the imidazole derivative with methoxycarbonylaminomethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methoxycarbonylaminomethyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the dichlorophenylthio group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methoxycarbonylaminomethyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methoxycarbonylaminomethyl-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichlorophenyl isothiocyanate
  • 3,5-Dichlorophenol

Uniqueness

Compared to similar compounds, 5-(3,5-Dichlorophenylthio)-4-isopropyl-1-methyl-2-methoxycarbonylaminomethyl-1H-imidazole is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

CAS No.

178979-82-3

Molecular Formula

C16H19Cl2N3O2S

Molecular Weight

388.3 g/mol

IUPAC Name

methyl N-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]carbamate

InChI

InChI=1S/C16H19Cl2N3O2S/c1-9(2)14-15(24-12-6-10(17)5-11(18)7-12)21(3)13(20-14)8-19-16(22)23-4/h5-7,9H,8H2,1-4H3,(H,19,22)

InChI Key

MMBUIJQTOMFUHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CNC(=O)OC)C)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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